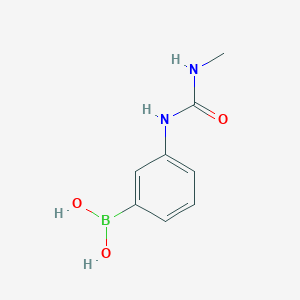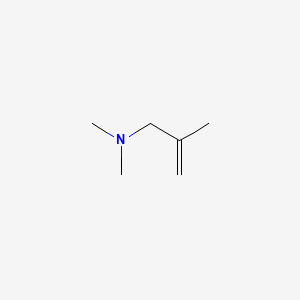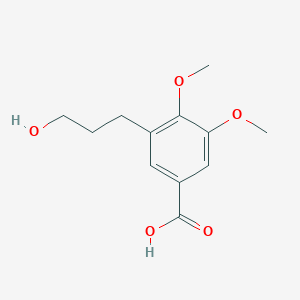
3-Methoxyphenyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxyphenyl chloroformate is an organic compound with the molecular formula C9H9ClO3. It is a derivative of phenyl chloroformate, where a methoxy group is substituted at the third position of the phenyl ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxyphenyl carbonochloridate typically involves the reaction of 3-methoxyphenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{3-Methoxyphenol} + \text{Phosgene} \rightarrow \text{3-Methoxyphenyl chloroformate} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of 3-methoxyphenyl carbonochloridate can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methoxyphenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-methoxyphenol and hydrochloric acid.
Reduction: It can be reduced to 3-methoxyphenyl methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form carbamates.
Alcohols: Reacts under basic conditions to form carbonates.
Water: Hydrolysis occurs readily at room temperature.
Major Products Formed:
Carbamates: Formed from reactions with amines.
Carbonates: Formed from reactions with alcohols.
3-Methoxyphenol: Formed from hydrolysis.
Applications De Recherche Scientifique
3-Methoxyphenyl chloroformate is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-methoxyphenyl carbonochloridate involves its reactivity as an electrophile. The carbonyl carbon in the carbonochloridate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form carbamates, carbonates, and other derivatives.
Comparaison Avec Des Composés Similaires
Phenyl Chloroformate: Similar structure but lacks the methoxy group.
Methyl Chloroformate: Contains a methyl group instead of a phenyl group.
4-Bromoanisole: Similar aromatic structure with a bromine substituent instead of a carbonochloridate group.
Uniqueness: 3-Methoxyphenyl chloroformate is unique due to the presence of the methoxy group, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable intermediate in the synthesis of specific pharmaceuticals and agrochemicals.
Propriétés
Formule moléculaire |
C8H7ClO3 |
|---|---|
Poids moléculaire |
186.59 g/mol |
Nom IUPAC |
(3-methoxyphenyl) carbonochloridate |
InChI |
InChI=1S/C8H7ClO3/c1-11-6-3-2-4-7(5-6)12-8(9)10/h2-5H,1H3 |
Clé InChI |
LRGNRKNRPNHQGB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[(4-Methylpiperazin-1-yl)amino]-3-nitrobenzenesulfonamide](/img/structure/B8737853.png)





![6-methyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B8737878.png)
